molecular formula C16H11N3O3 B3006064 4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid CAS No. 67940-27-6

4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid

Cat. No.: B3006064
CAS No.: 67940-27-6
M. Wt: 293.282
InChI Key: WHYSDEAUKYVHBQ-VHEBQXMUSA-N
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Description

4-[(E)-(8-Hydroxyquinolin-5-yl)diazenyl]benzoic acid (hereafter referred to as Compound 1f) is an azo dye derivative synthesized via diazo coupling reactions. It features a benzoic acid backbone conjugated to an 8-hydroxyquinoline moiety through an azo (-N=N-) linkage. Key physicochemical properties include:

  • Melting Point: 295–297°C
  • Spectral Data:
    • UV-Vis: Absorption maxima at 250 nm and 410 nm
    • IR: Peaks at 3066 cm⁻¹ (O-H stretch), 1581–1545 cm⁻¹ (N=N stretch), and 1372 cm⁻¹ (C-N stretch)
    • ¹H NMR (DMSO-d₆): δ 6.47 (d, 1H), 7.47 (dd, 1H), 7.63 (d, 2H), 7.94 (d, 2H), 8.02 (d, 1H), 9.14 (d, 1H)

Properties

IUPAC Name

4-[(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-14-8-7-13(12-2-1-9-17-15(12)14)19-18-11-5-3-10(4-6-11)16(21)22/h1-9,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYSDEAUKYVHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-hydroxyquinoline-5-amine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with benzoic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for azo compounds often involve similar diazotization and coupling reactions but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Additionally, the choice of solvents and reaction conditions is optimized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of the Compound

The compound is synthesized through azo coupling reactions involving 8-hydroxyquinoline and diazonium salts derived from benzoic acid derivatives. The general reaction can be summarized as follows:

Azo Coupling Ar N2++8 Hydroxyquinoline4 E 8 hydroxyquinolin 5 yl diazenyl benzoic acid\text{Azo Coupling }\text{Ar N}_2^++\text{8 Hydroxyquinoline}\rightarrow \text{4 E 8 hydroxyquinolin 5 yl diazenyl benzoic acid}

This method allows for the introduction of the diazenyl group, which is crucial for the compound's biological activity.

Antitumor Activity

Research has indicated that compounds related to 8-hydroxyquinoline exhibit significant antitumor properties. For instance, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving microtubule disruption and cell cycle arrest. A study demonstrated that certain analogs displayed IC50 values below 1 μM against various cancer cell lines, indicating potent activity without affecting normal cells .

Antimicrobial Properties

The chelating ability of 8-hydroxyquinoline derivatives makes them effective against a range of microbial strains. The mechanism often involves the inhibition of metal-dependent enzymes, leading to microbial growth suppression. Compounds similar to 4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Cancer Therapy

The potential use of this compound in cancer therapy is significant due to its ability to induce apoptosis selectively in malignant cells. Studies utilizing the National Cancer Institute's human cancer cell line panel have revealed promising results, suggesting further exploration into clinical applications .

Metal Chelation for Neurodegenerative Diseases

Due to its chelating properties, this compound may play a role in treating neurodegenerative diseases such as Alzheimer's by modulating metal ion homeostasis in the brain. Research on similar compounds has shown their ability to cross the blood-brain barrier and reduce amyloid plaque deposition .

Material Science Applications

In addition to biological applications, this compound can be utilized in materials science for developing sensors and catalysts due to its unique electronic properties and stability under various conditions.

Antitumor Mechanism Study

A study focused on a derivative of 8-hydroxyquinoline reported that it disrupted microtubule assembly, leading to G2/M phase arrest in cancer cells. This mechanism was confirmed through flow cytometry and Western blotting techniques, highlighting the compound's potential as an effective anticancer agent .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial activity of several derivatives against common pathogens, demonstrating that modifications to the quinoline structure enhanced efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The diazenyl group plays a crucial role in these interactions by facilitating the binding to molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Functional Groups Key Structural Features
Compound 1f Benzoic acid + 8-hydroxyquinoline -COOH, -N=N-, -OH (quinoline) Azo linkage at para position of COOH
(E)-4-((8-Hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (Compound 28 ) Benzenesulfonamide + 8-hydroxyquinoline -SO₂NH₂, -N=N-, -OH (quinoline) Sulfonamide replaces carboxylic acid
5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid (Compound 4e ) Salicylic acid + bromophenyl -COOH, -N=N-, -Br, -CH₃ Bromine substitution enhances antibacterial activity
Sulfasalazine Salicylic acid + sulfapyridine -COOH, -N=N-, -SO₂NH-(pyridine) Anti-inflammatory drug; azo-linked sulfonamide

Key Observations :

  • Compound 28 replaces the carboxylic acid group of 1f with a sulfonamide (-SO₂NH₂), improving Glx-I inhibition (IC₅₀ = 1.36 µM vs. 0.39 µM for a sulfonamide analog) .
  • Compound 4e and Sulfasalazine highlight the role of halogen (Br) and sulfonamide groups in enhancing antimicrobial and anti-inflammatory activities, respectively .

Physicochemical Properties

Compound Melting Point (°C) UV-Vis λmax (nm) Solubility Profile
Compound 1f 295–297 250, 410 Polar aprotic solvents (DMSO)
Compound 28 Not reported Not reported Likely similar to 1f
Compound 4e 290–295 250, 410 Moderate in DMSO/MeOH
Sulfasalazine 260–265 Not reported Low in water; high in DMSO

Key Observations :

  • High melting points (>290°C) for 1f and 4e suggest strong intermolecular interactions (e.g., hydrogen bonding) .
  • Sulfasalazine’s lower melting point (260–265°C) reflects reduced crystallinity due to bulkier sulfapyridine substitution .
Enzyme Inhibition (Glyoxalase I)
Compound IC₅₀ (µM) Binding Mode (Docking Studies)
Compound 1f Not tested Predicted interaction with Glx-I active site via -COOH and azo groups
Compound 28 1.36 Sulfonamide and azo groups coordinate with Zn²⁺ in Glx-I
(E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (Compound 26 ) 0.39 -COOH and sulfonamide enhance metal coordination

Key Observations :

  • Sulfonamide derivatives (26 , 28 ) exhibit superior Glx-I inhibition compared to carboxylic acid analogs, likely due to stronger Zn²⁺ coordination .
Antimicrobial Activity
  • Compound 4e (salicylic acid derivative) shows broad-spectrum antibacterial activity against E. coli, S. typhimurium, and K. pneumoniae (MIC < 10 µg/mL) due to bromine’s electron-withdrawing effects enhancing membrane penetration .

Biological Activity

4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid is an azo compound that has garnered attention due to its potential biological activities. This compound features a unique structure combining an azo linkage and a quinoline moiety, which contributes to its diverse chemical properties and biological interactions. This article explores the synthesis, biological mechanisms, and potential applications of this compound, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-hydroxyquinoline-5-amine using sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is then coupled with benzoic acid under basic conditions to yield the target compound. The reaction conditions are crucial for optimizing yield and purity, often employing continuous flow reactors in industrial settings to enhance efficiency.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly significant in cancer research, where DNA-targeting agents are valuable.
  • Enzyme Inhibition : It can inhibit various enzymes by binding to their active sites, thereby blocking their activity. Notably, it has shown potential as an inhibitor of Glutamate-Cysteine Ligase (Glx-I), with IC50 values indicating strong inhibitory action (0.39 µM) compared to other compounds .
  • Oxidative Stress Induction : The presence of the hydroxy group on the quinoline ring enhances its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells, contributing to its anticancer properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The presence of the quinoline moiety is often linked to enhanced antibacterial and antifungal properties due to its ability to chelate metal ions essential for microbial growth .

Anticancer Activity

The compound has been explored for its anticancer potential, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Studies have demonstrated that it can effectively inhibit tumor cell proliferation in vitro, making it a candidate for further development in cancer therapeutics .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Inhibition of Glx-I : A study demonstrated that this compound exhibited significant inhibitory activity against Glx-I, a target implicated in cancer metabolism. Docking studies revealed favorable binding interactions within the active site of the enzyme .
  • Antimicrobial Evaluation : A series of experiments assessed the antimicrobial efficacy against various pathogens, showing promising results that warrant further exploration for potential therapeutic applications in infectious diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.

Compound NameStructure FeaturesBiological Activity
4-[(E)-(4-hexyloxyphenyl)diazenyl]benzoic acidAzo linkage without quinolineModerate antibacterial activity
4-[(E)-(4-fluorophenyl)diazenyl]benzoic acidAzo linkage without quinolineWeak anticancer properties
This compound Azo linkage with quinoline moietyStrong anticancer and antimicrobial activity

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